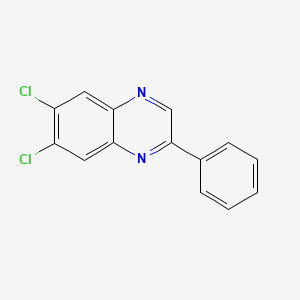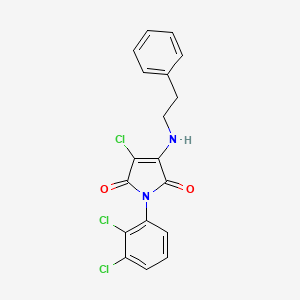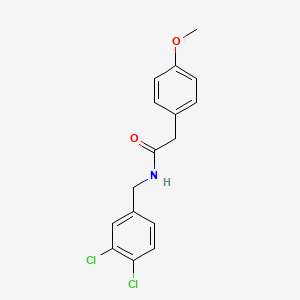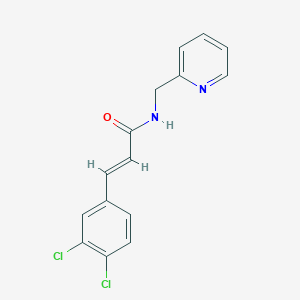
6,7-dichloro-2-phenylquinoxaline
Descripción general
Descripción
6,7-dichloro-2-phenylquinoxaline is a useful research compound. Its molecular formula is C14H8Cl2N2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.0064537 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
A study explored the synthesis of novel quinoxaline-1,4-di-N-oxide derivatives, including 6,7-dichloro-3-methylquinoxaline-1,4-dioxide, as potential anti-tubercular agents. These compounds showed promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis strains, indicating significant anti-tubercular activity. The study also included a docking study to understand the binding pattern within the active site of the target enzyme, MTB DNA Gyrase (Srinivasarao et al., 2020).
Radiopharmaceutical Applications
In radiopharmaceutical research, 6,7-dichloro-2,3-dihydroxyquinoxaline was labeled with carbon-11 to study its in vivo distribution in rats using Positron Emission Tomography (PET). The study provided insights into the compound's biodistribution and its ability to cross the blood-brain barrier, which is critical for the development of brain imaging agents (Thorell et al., 1995).
Antioxidant, Anticancer, and Antiviral Activities
Quinoxaline derivatives, including those related to 6,7-dichloro-2-phenylquinoxaline, have been synthesized and evaluated for antioxidant, anticancer, and antiviral activities. Compounds demonstrated potent scavenging activities against radicals, showed non-selective broad-spectrum activity against cancer cell lines, and exhibited weak antiviral activity against Herpes Simplex virus type-1 (HSV-1) (El-Tombary & El‐Hawash, 2014).
Molecular Docking and Antimicrobial Activity
Quinoxaline derivatives have been designed and synthesized, with docking studies performed to understand their binding to DNA Gyrase, an important target for antibacterial drugs. These compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, along with significant immunostimulatory action (Ammar et al., 2020).
Propiedades
IUPAC Name |
6,7-dichloro-2-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-12-13(7-11(10)16)18-14(8-17-12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUPJQZWLWDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5714611.png)
![[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B5714617.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5714627.png)

![2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B5714636.png)
![2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol](/img/structure/B5714653.png)

![N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine](/img/structure/B5714668.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)



